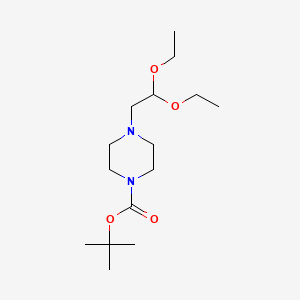

![molecular formula C24H72Co2N4Si8 B6309719 Bis{[micro-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II) CAS No. 93280-44-5](/img/structure/B6309719.png)

Bis{[micro-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

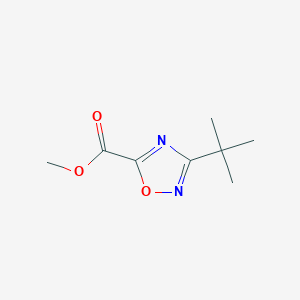

“Bis{[µ-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II), 98%” is a coordination complex composed of a cationic cobalt metal center with anionic bis(trimethylsilyl)amide ligands . It is part of a broader category of metal amides . This compound is used as a starting material for the synthesis of a variety of cobalt amines and alkoxides .

Synthesis Analysis

Metal bis(trimethylsilyl)amides, including this compound, are generally prepared by reactions of anhydrous metal chloride with alkali metal bis(trimethylsilyl)amides via a salt metathesis reaction . The alkali metal chloride formed as a by-product typically precipitates as a solid, allowing for its removal by filtration . The remaining metal bis(trimethylsilyl)amide is then often purified by distillation or sublimation .Molecular Structure Analysis

The bis(trimethylsilyl)amide ligand is attached to a metal center M . These complexes are molecular, consisting of mono-, di-, and tetramers . Due to the bulky hydrocarbon backbone, these complexes have low lattice energies and are lipophilic .Chemical Reactions Analysis

These compounds conveniently react with even weakly protic reagents . They are also extensively used as precursors for the synthesis of other bis(trimethylsilyl)amide complexes .Physical and Chemical Properties Analysis

Due to their lipophilic nature, metal bis(trimethylsilyl)amides are soluble in a range of nonpolar organic solvents . This contrasts with simple metal halides, which only dissolve in reactive solvents .Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

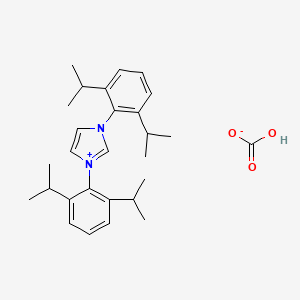

Bis(trimethylsilyl) amides have been identified as catalysts and reagents in several synthetic processes. They facilitate the formation of unsymmetrical diaminoboranes through dehydrocoupling of amine boranes and protic amines, proposed to proceed via a metal-centered elimination-insertion-elimination mechanism (Bellham et al., 2013). Additionally, these compounds have been used as competent catalysts for intramolecular alkene hydroaminations, enabling the cyclization of aminodienes in a highly stereocontrolled manner (Kim et al., 2001).

Material Synthesis

In material science, bis(trimethylsilyl) amides serve as precursors for synthesizing alkaline-earth-metal bis[bis(trimethylsilyl)amides] through transmetalation reactions. These compounds provide an entry point to a vast array of molecular chemistry involving magnesium, calcium, strontium, and barium, facilitating the incorporation of these metals into numerous molecules due to their reactivity and easy access (Westerhausen, 1991).

Organic Chemistry

Bis(trimethylsilyl) amides play a significant role in organic synthesis, including the straightforward one-pot syntheses of silylamides of magnesium and calcium via in situ Grignard metalation methods. These methods allow for the preparation of calcium bis(amides) from secondary and primary trialkylsilyl-substituted amines and anilines on a multigram scale, highlighting the versatility of these compounds in stoichiometric and catalytic applications (Krieck et al., 2018).

Novel Complex Formation

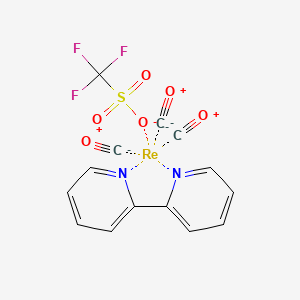

Furthermore, bis(trimethylsilyl)amides have been utilized in the synthesis of novel complexes, such as the solvent- and halide-free anhydrous monomeric lanthanide Schiff base complexes. These complexes are synthesized from triflate-derived homoleptic Sm[N(TMS)2]3, showcasing the compound's utility in creating intricate molecular structures with potential applications in materials science and catalysis (Schuetz et al., 2001).

Chemical Reactivity and Mechanistic Studies

Chemical reactivity studies involving bis(trimethylsilyl) amides contribute to our understanding of reaction mechanisms and the synthesis of complex organic molecules. These studies include the synthesis of primary amines via their N,N-Bis(trimethylsilyl) derivatives, illustrating the compound's role in facilitating nucleophilic substitution reactions (Bestmann & Wölfel, 1984).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Bis{[µ-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II) is a coordination complex composed of a cationic cobalt metal with anionic bis(trimethylsilyl)amide ligands . The primary targets of this compound are weakly protic reagents, with which it conveniently reacts due to its built-in base .

Mode of Action

The compound interacts with its targets by reacting with even weakly protic reagents . This interaction is facilitated by the bulky hydrocarbon backbone of the bis(trimethylsilyl)amide ligands, which gives the compound low lattice energies and lipophilic properties .

Biochemical Pathways

It’s known that metal bis(trimethylsilyl)amides are commonly used in organic chemistry as strong sterically hindered bases . They are also extensively used as precursors for the synthesis of other bis(trimethylsilyl)amide complexes .

Pharmacokinetics

Due to their lipophilic properties and solubility in a range of nonpolar organic solvents, metal bis(trimethylsilyl)amides are likely to have good bioavailability .

Result of Action

The result of the compound’s action is the formation of new coordination complexes through reactions with weakly protic reagents . These reactions are facilitated by the compound’s built-in base and its solubility in nonpolar organic solvents .

Action Environment

The action of Bis{[µ-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II) is influenced by environmental factors such as the presence of weakly protic reagents and nonpolar organic solvents . These factors can enhance the compound’s reactivity, efficacy, and stability.

Eigenschaften

IUPAC Name |

bis(trimethylsilyl)azanide;cobalt(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6H18NSi2.2Co/c4*1-8(2,3)7-9(4,5)6;;/h4*1-6H3;;/q4*-1;2*+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZQQPNOJIIMQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Co+2].[Co+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H72Co2N4Si8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

759.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B6309637.png)

![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)

![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)

![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6309727.png)